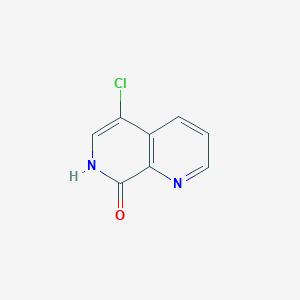

5-Chloro-1,7-naphthyridin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPHBCAINYKCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC=C2Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498388 | |

| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-13-9 | |

| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Naphthyridine Derivatives

General Strategies for Constructing the Naphthyridine Core

The synthesis of the 1,7-naphthyridine (B1217170) skeleton, the essential backbone of 5-Chloro-1,7-naphthyridin-8-ol, is typically achieved through the cyclization of appropriately substituted pyridine (B92270) precursors. The position of the amino group on the initial pyridine ring is a critical determinant for the resulting naphthyridine isomer, with 3-aminopyridine (B143674) derivatives being the key starting materials for the 1,7-naphthyridine system. ekb.eg

Cyclization Reactions

Cyclization reactions are the most fundamental and widely employed methods for assembling the naphthyridine core. These reactions involve the formation of a new six-membered ring fused to the initial pyridine ring.

The Skraup reaction is a classic method for synthesizing quinolines and can be adapted for naphthyridine synthesis. It typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. ekb.egmdpi.com While the Skraup reaction is more commonly used for 1,5- and 1,8-naphthyridines, modifications can direct the cyclization to form the 1,7-isomer. mdpi.com For instance, if the 2-position of a 3-aminopyridine is blocked, cyclization is directed to the 4-position, yielding a 1,7-naphthyridine derivative. thieme-connect.de A modified Skraup reaction has been used to prepare 1,7-naphthyridin-8(7H)-one from 3-aminopyridin-2(1H)-one, albeit in a modest yield of approximately 20%.

The Friedländer synthesis offers a more versatile and often higher-yielding route to naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. organic-chemistry.orgresearchgate.net This methodology is highly effective for constructing the second pyridine ring of the naphthyridine system. researchgate.netacs.org For the synthesis of 1,7-naphthyridines, a 3-aminopyridine-4-carbaldehyde or a 3-amino-4-acylpyridine serves as the starting material. researchgate.net The reaction's efficiency can be enhanced through the use of various catalysts and reaction conditions, including microwave irradiation. researchgate.net

Table 1: Examples of Friedländer Synthesis of Naphthyridine Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide (B78521), H₂O, 50°C, 6h | 2-Methyl-1,8-naphthyridine | 99 | organic-chemistry.org |

| 2-Aminonicotinaldehyde | Cyclohexanone | Choline hydroxide, H₂O, 50°C | Tetrahydroacridine-1,8-naphthyridine | >90 | acs.org |

| 3-Amino-4-acetylpyridine | Arylketones | - | 2,4-Disubstituted 1,7-naphthyridines | 82 | researchgate.netresearchgate.net |

| 3-Aminoisonicotinaldehyde | Arylketones | - | 2-Aryl- and 2,3-diaryl-1,7-naphthyridines | 28-71 | researchgate.net |

The Gould-Jacobs reaction is another powerful tool for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be extended to the preparation of the corresponding hydroxynaphthyridinones. The reaction proceeds through the condensation of an aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization. ekb.egwikipedia.org The resulting ester is then hydrolyzed and decarboxylated to yield the final product. wikipedia.org This method is particularly relevant for the synthesis of the "8-ol" or, more accurately, the 8-oxo tautomer of the target compound. The cyclization of (pyridyl)aminomethylenemalonates can be influenced by temperature and reaction conditions, leading to either kinetically or thermodynamically favored products. researchgate.net

Table 2: Examples of Gould-Jacobs Reaction for Naphthyridine Synthesis

| Aminopyridine Derivative | Malonate Derivative | Conditions | Product | Reference |

| 6-Substituted-2-aminopyridine | Diethyl ethoxymethylenemalonate | 250°C, Diphenyl ether | Ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | ekb.eg |

| 3-Aminopyridine | Diethyl methylenemalonate | Thermal cyclization | 1,5-Naphthyridine (B1222797) derivative | mdpi.com |

| 3-Aminopyridine derivatives | Meldrum's acid | Heat-assisted intramolecular cyclization | 8-Hydroxy-1,5-naphthyridines | nih.gov |

Skraup and Friedländer Reactions

Cycloaddition Processes

Cycloaddition reactions provide an alternative and often elegant approach to the naphthyridine core by forming two new bonds in a single step.

The Aza-Diels-Alder reaction , a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by nitrogen, is a valuable method for synthesizing nitrogen-containing heterocyclic compounds. In the context of 1,7-naphthyridine synthesis, this can involve the reaction of an aza-diene with a suitable dienophile. A notable example is the Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition to produce benzo[f] ekb.egCurrent time information in Bangalore, IN.naphthyridines. mdpi.com This cascade process allows for the rapid construction of complex polysubstituted naphthyridine systems under mild conditions. mdpi.com

Condensation Reactions

Condensation reactions are at the heart of many synthetic strategies for building heterocyclic rings, including the naphthyridine core. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. The Friedländer and Gould-Jacobs reactions are, in fact, specific types of condensation reactions. More broadly, the condensation of a 3-aminopyridine derivative bearing a carbonyl group at the 4-position with a molecule containing an active methylene (B1212753) group is a general and effective strategy for constructing the 1,7-naphthyridine ring system. researchgate.net The choice of reactants and conditions can be tailored to introduce a variety of substituents onto the naphthyridine scaffold. For instance, a general method for the synthesis of 8-hydroxy-6-substituted-1,7-naphthyridines involves the acylation of a dianion followed by cyclization of the intermediate ketone with ammonium (B1175870) acetate. researchgate.net

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis and functionalization of naphthyridine cores. acs.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the naphthyridine scaffold.

Commonly employed cross-coupling reactions in naphthyridine synthesis include the Suzuki-Miyaura and Stille reactions. acs.orgmdpi.com For instance, the Suzuki cross-coupling reaction has been successfully used to attach substituted phenyl rings to the C-8 position of the 1,7-naphthyridine system. acs.org This method is crucial for developing structure-activity relationships (SAR) in medicinal chemistry, as demonstrated in the synthesis of potent phosphodiesterase type 4D (PDE4D) inhibitors. acs.orgcapes.gov.brnih.gov

The regioselectivity of cross-coupling reactions on di-halogenated naphthyridines is a key consideration. In the case of 5,7-dichloro-1,6-naphthyridine, palladium(0)-catalyzed Suzuki-Miyaura reactions show that the first substitution occurs selectively at the C-5 position. thieme-connect.com This selectivity allows for the stepwise and controlled introduction of different aryl groups. Similarly, chromium-catalyzed cross-coupling reactions have been explored for their high regioselectivity with dichlorinated heteroaromatics. uni-muenchen.de

The choice of catalyst and reaction conditions is critical. A typical Suzuki-Miyaura coupling might involve a palladium catalyst like Pd(dppf)Cl₂, a base such as N,N-diisopropylethylamine, and a suitable solvent like 1-propanol. acs.org

Table 1: Examples of Cross-Coupling Reactions in Naphthyridine Synthesis

| Naphthyridine Core | Reaction Type | Position(s) | Reagents/Catalyst | Result | Reference |

|---|---|---|---|---|---|

| 1,7-Naphthyridine | Suzuki | C-8 | Phenylboronic acids, Pd catalyst | 8-Phenyl-1,7-naphthyridines | acs.org |

| 1,7-Naphthyridine | Stille | C-6 | Organostannanes, Pd catalyst | 6-Substituted-1,7-naphthyridines | acs.org |

| 1,6-Naphthyridine (B1220473) | Suzuki-Miyaura | C-5 | Arylboronic acids, Pd(0) catalyst | 5-Aryl-7-chloro-1,6-naphthyridine | thieme-connect.com |

| Chloropyridine | Heck-type | C-2 | Ethylene (B1197577) gas, Ru catalyst | 2-Vinyl-3-acylpyridine | acs.org |

Specific Synthetic Pathways for 1,7-Naphthyridine Derivatives

The construction of the 1,7-naphthyridine ring system, the core of this compound, can be achieved through several distinct pathways.

Direct and Indirect Construction of the 1,7-Naphthyridine Ring System

The assembly of the 1,7-naphthyridine skeleton often begins with appropriately substituted pyridine precursors. A prevalent method involves the cyclization of 2-cyano-3-pyridylacetonitrile. sphinxsai.com This dinitrile can be cyclized using hydrogen bromide in acetic acid to form an amino-bromo-1,7-naphthyridine intermediate. acs.org An alternative, environmentally friendly approach utilizes microwave irradiation to promote the cyclization, leading to excellent yields and high purity. sphinxsai.com

Another key strategy starts from 2-chloro-3-aminopyridine. wipo.int This pathway involves protecting the amino group, followed by a hydroformylation reaction under alkaline conditions, and finally, a cyclization reaction with an acrylate (B77674) compound in the presence of a Lewis acid. wipo.int The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can also be adapted for naphthyridines, typically involving the condensation of an amino-pyridine with a carbonyl compound containing an α-methylene group.

More recent methods employ transition-metal catalysis. Rhodium(III)-catalyzed C-H functionalization and annulation of pyridine derivatives with alkynes provides a direct route to the 1,7-naphthyridin-8(7H)-one core with yields up to 90%. A scalable, six-step synthesis starting from 2-cyano-3-methylpyridine (B185307) has also been reported to produce a complex 1,7-naphthyridine derivative. acs.org

Introduction of Chlorine and Hydroxyl Groups at Specific Positions (e.g., C-5 and C-8 of 1,7-Naphthyridine)

The synthesis of the target compound, this compound, requires the specific placement of a chlorine atom at the C-5 position and a hydroxyl group at the C-8 position. The C-8 hydroxyl group typically exists in its more stable keto tautomer, 1,7-naphthyridin-8(7H)-one.

The synthesis often proceeds by first forming a 1,7-naphthyridin-8(7H)-one precursor which may already contain a substituent at the C-5 position or is suitable for later chlorination. The hydroxyl (or keto) group at C-8 can be introduced during the cyclization step. For example, cyclization of certain pyridine precursors with malonic esters can lead to hydroxynaphthyridines. mdpi.com

Chlorination is commonly achieved using standard halogenating agents. Phosphorus oxychloride (POCl₃) is frequently used to convert a hydroxyl or keto group into a chlorine atom. For instance, a precursor like 5-chloro-1,7-naphthyridin-8(7H)-one can be treated with POCl₃ under reflux to yield 5,8-dichloro-1,7-naphthyridine (B1611143). This demonstrates a reliable method for introducing a chlorine atom at the C-8 position, and similar principles apply to other positions depending on the precursor's structure. The introduction of the C-5 chlorine can be accomplished by starting with a pre-chlorinated pyridine or by direct chlorination of the naphthyridine ring, though the latter may suffer from regioselectivity issues.

Synthesis via Halogenated Naphthyridine Intermediates

Halogenated naphthyridines are pivotal intermediates in the synthesis of functionalized derivatives. The halogen atoms, typically chlorine or bromine, serve as excellent leaving groups for subsequent cross-coupling and nucleophilic substitution reactions.

A common route involves the cyclization of a pyridine derivative to directly form a halogenated naphthyridine. For example, the cyclization of 2-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide yields 6-amino-8-bromo-1,7-naphthyridine. sphinxsai.com This bromo-substituted intermediate can then be used in further synthetic transformations.

Alternatively, a non-halogenated naphthyridinone can be synthesized first, followed by halogenation. As mentioned previously, the treatment of 1,7-naphthyridin-8(7H)-ones with phosphorus oxychloride (POCl₃) is a standard procedure to produce chloro-naphthyridines. The resulting 5,8-dichloro-1,7-naphthyridine is a versatile intermediate, allowing for selective functionalization at either the C-5 or C-8 position.

Functionalization and Diversification of Naphthyridine Scaffolds

Once the core naphthyridine ring is constructed and halogenated, a variety of functional groups can be introduced to diversify the scaffold and explore its chemical and biological properties.

Nucleophilic Substitution Reactions

The chlorine atoms on a chlorinated naphthyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This type of reaction is fundamental for introducing a wide range of functional groups. The electron-withdrawing nature of the ring nitrogens makes the carbon atoms attached to the halogen electrophilic and thus prone to attack by nucleophiles. masterorganicchemistry.com

In the context of halogenated 1,7-naphthyridines, the chlorine atom at positions like C-5, C-6, or C-8 can be displaced by various nucleophiles such as amines, alkoxides, and thiols. nih.gov For example, the reaction of a chloro-naphthyridine with an amine in the presence of a base can yield the corresponding amino-naphthyridine derivative. nih.gov This is a key strategy for building libraries of compounds for drug discovery.

The reactivity of different positions can vary. For doubly activated systems like a ditriflate-substituted 1,6-naphthyridine, SNAr reactions can occur regioselectively, with the C-5 position being more reactive than the C-7 position. thieme-connect.com Such reactions provide a modular approach to rapidly access differentially substituted naphthyridines. thieme-connect.com The mechanism involves the attack of the nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group (e.g., chloride). masterorganicchemistry.com

Amination Reactions

The introduction of amino groups to the naphthyridine core is a key synthetic transformation, often achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. In the context of this compound, the chlorine atom at the C5 position serves as a leaving group that can be displaced by various amine nucleophiles.

Direct nucleophilic aromatic substitution on chloronaphthyridines can be performed by heating the substrate with an amine, sometimes in the presence of a base. For instance, selective amination of a dichloro-1,5-naphthyridine derivative was achieved by reaction with ammonium hydroxide in a sealed tube at high temperatures. mdpi.com Microwave-assisted nucleophilic substitution has also been employed to introduce alkylamino groups onto chlorinated naphthyridine cores. mdpi.com

The Buchwald-Hartwig amination offers a more versatile and often milder method for C-N bond formation. wikipedia.org This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a phosphine (B1218219) ligand and a base. This method has been successfully applied to various chloronaphthyridine isomers, allowing for the synthesis of a wide range of amino-naphthyridine derivatives with good functional group tolerance. mdpi.comacs.org For example, 2-amino-1,5-naphthyridine derivatives have been synthesized from 2-chloro-1,5-naphthyridines using a palladium catalyst with a specialized phosphine ligand (XantPhos). mdpi.com

Table 1: Examples of Amination Reactions on Naphthyridine Derivatives

| Naphthyridine Substrate | Amine | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-1,5-naphthyridine derivative | 3-(2-nitro-1-imidazolyl)-propylamine | Direct Amination | 4-Amino-1,5-naphthyridine derivative | Good | mdpi.com |

| 2-Chloro-1,5-naphthyridine | Various amines | Pd catalyst, XantPhos ligand | 2-Amino-1,5-naphthyridine derivatives | Not specified | mdpi.com |

| 2,7-Dichloro-1,8-naphthyridine (B19096) | Primary amides | Pd(OAc)₂, Xantphos, K₂CO₃ | 2,7-Diamido-1,8-naphthyridines | 50-90% | acs.org |

| 4-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one | Diethylaminoalkylamines | Reflux in DMF | 4-(Dialkylaminoalkylamino)-7-methyl-1,7-naphthyridin-8(7H)-one | 38% |

Introduction of Oxygen and Sulfur Nucleophiles

The chloro substituent on the naphthyridine ring can also be displaced by oxygen and sulfur nucleophiles to generate ether and thioether derivatives, respectively. These reactions typically proceed via nucleophilic aromatic substitution.

The introduction of oxygen nucleophiles, such as alkoxides, can be achieved by reacting the chloronaphthyridine with the corresponding alcohol in the presence of a base. For example, the synthesis of alkoxy-amino-1,5-naphthyridines has been accomplished through a sequential process involving the displacement of a chlorine atom with an alkoxide, followed by amination of the second chloro group. mdpi.com Ullmann-type reactions have also been utilized to form diaryl ether linkages by coupling a dibromo-1,5-naphthyridine with a phenol (B47542) derivative like vanillin, using copper(I) iodide as a catalyst. mdpi.com

Similarly, sulfur nucleophiles, such as thiols, can be introduced. The reaction of chloro- or bromo-naphthyridines with thiophenols can lead to the formation of aryl thioethers. These reactions often occur under conditions similar to those used for amination and alkoxylation. The relative reactivity of different positions on the naphthyridine ring can be influenced by the nature of the nucleophile. wikipedia.org

Table 2: Introduction of Oxygen and Sulfur Nucleophiles

| Naphthyridine Substrate | Nucleophile | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Fluoro-1,5-naphthyridine derivative | Sodium methoxide | Heating in methanol | Methoxylated 1,5-naphthyridine | Not specified | mdpi.com |

| 2,6-Dibromo-1,5-naphthyridine | Vanillin | CuI, picolinic acid, DMSO, 80°C | Diphenoxy-1,5-naphthyridine | 86% | mdpi.com |

| Aryl Halides (General) | Thiols/Thiophenols | Buchwald-Hartwig type conditions | Aryl thioethers | Not specified | wikipedia.org |

| N,N-dimethyl-2-methoxy-3-trifluoroacetyl-4-quinolylamine | Thiols | Chemoselective substitution at C4 | Aryl 2-methoxy-3-trifluoroacetyl-4-quinolyl sulfides | Moderate to high | clockss.org |

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures from the naphthyridine scaffold. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. For naphthyridine derivatives, the chloro group at C5 of this compound can serve as the halide partner. The reaction has been successfully applied to various halo-naphthyridines, including chloro derivatives, to introduce aryl and vinyl substituents. researchgate.netrsc.org For example, 2,7-diaryl-1,8-naphthyridines have been prepared in high yields from 2,7-dichloro-1,8-naphthyridine using this method. researchgate.net

Table 3: Examples of Suzuki Coupling on Naphthyridine Derivatives

| Naphthyridine Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,7-Dichloro-1,8-naphthyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / S-Phos, K₃PO₄ | 2,7-Bis(4-methoxyphenyl)-1,8-naphthyridine | 90% | researchgate.net |

| 5-Chloronaphthyridine amide derivative | Phenylboronic acid | Suzuki Coupling | 5-Phenylnaphthyridine amide derivative | Not specified | nih.gov |

| Naphthyridine triflates | Benzene and heteroaromatic boronic acids | Pd catalyst, K₂CO₃ | Aryl/heteroaryl-naphthyridines | 79-91% | researchgate.net |

| 2-Amino-3-bromopyridine | Furan-3-boronic acid | Suzuki Coupling | 3-(Furan-3-yl)pyridine-2-amine | Not specified | ekb.eg |

Kumada Coupling

The Kumada coupling is another important carbon-carbon bond-forming reaction that utilizes a Grignard reagent (an organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods to be developed and remains a valuable tool, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.org The reaction involves the oxidative addition of the organic halide to the metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org This methodology can be applied to N-heterocyclic chlorides, making it a viable strategy for the functionalization of this compound. thieme-connect.com Recently, more environmentally benign catalysts, such as manganese(II) chloride, have also been shown to effectively catalyze Kumada-type couplings for N-heterocycles. thieme-connect.com

Table 4: Examples of Kumada Coupling Reactions

| Halide Substrate | Grignard Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-methylpyridine | n-Butylmagnesium chloride | MnCl₂·THF₁.₆ | 2-Butyl-3-methylpyridine | Not specified | thieme-connect.com |

| 2-Chloropyrazine | n-Butylmagnesium chloride | MnCl₂·THF₁.₆ | 2-Butylpyrazine | Not specified | thieme-connect.com |

| Aryl Bromides | Tertiary alkylmagnesium halides | NiCl₂(IMes)₂ | Aryl-substituted quaternary centers | High | nih.gov |

Cyanation

The introduction of a cyano (-CN) group onto the naphthyridine ring can be accomplished through several methods. A common approach is the nucleophilic displacement of a halide or a triflate group with a cyanide salt, such as potassium or copper(I) cyanide. For example, the cyano group has been introduced into the 1,5-naphthyridine ring system by the nucleophilic displacement of a triflate group. mdpi.comnih.gov Another method involves the reaction of a naphthyridine N-oxide with a cyanide source in the presence of an acylating agent like benzoyl chloride, a process known as the Reissert-Henze reaction. digitallibrary.co.in This method can provide tele-cyanation, where the cyano group is introduced at a position remote from the N-oxide. digitallibrary.co.in

Table 5: Examples of Cyanation Reactions on Naphthyridine Derivatives

| Naphthyridine Substrate | Cyanide Source | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,5-Naphthyridine triflate derivative | Cyanide | Nucleophilic displacement | C-2 cyano-1,5-naphthyridine | Not specified | mdpi.comnih.gov |

| 1,6-Naphthyridine 1,6-dioxide | KCN | Benzoyl chloride, H₂O | 1,6-Naphthyridine-5-carbonitrile | 63% | digitallibrary.co.in |

N-Functionalization and Alkylation Strategies

The nitrogen atom at position 7 in the 1,7-naphthyridin-8-ol system, being part of a pyridone-like ring, can be functionalized through various reactions, most commonly N-alkylation. This modification can significantly impact the molecule's physical and biological properties.

N-alkylation is typically achieved by reacting the naphthyridinone with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent can influence the reaction's outcome, particularly in cases where O-alkylation is a competing pathway. researchgate.netresearchgate.net For example, 1,5-naphthyridine-2,6-dione has been dialkylated using 1-bromooctane. nih.gov More sustainable and safer alkylating agents, such as propylene (B89431) carbonate, have also been developed for the N-alkylation of N-heterocycles under neat conditions, avoiding the use of genotoxic alkyl halides. mdpi.com In addition to simple alkyl groups, more complex functionalities can be introduced. Snyder et al. demonstrated the N-functionalization of tetrahydro-1,5-naphthyridines with a range of electrophiles including isocyanates and epoxides. nih.gov

Table 6: Examples of N-Functionalization and Alkylation Reactions

| Substrate | Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,5-Naphthyridinone derivative | 2-Bromoethanol | Cs₂CO₃ | N-alkylated 1,5-naphthyridine | Not specified | nih.gov |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Base | N,N'-Dialkylated 1,5-naphthyridine-2,6-dione | Not specified | nih.gov |

| Phthalimide | Propylene carbonate | 150°C, 1 h, MW | N-(2-hydroxypropyl)phthalimide | 70% | mdpi.com |

| Fused dihydro-1,5-naphthyridine | Iodoethane | DMSO | N-ethylated fused 1,5-naphthyridine | Not specified | nih.gov |

Regioselective Derivatization via Activated Intermediates (e.g., Triflation)

The functionalization of the naphthyridine scaffold is a cornerstone in the development of novel compounds with diverse applications. For hydroxylated naphthyridines, such as this compound, direct participation in certain coupling reactions can be challenging. A key strategy to overcome this limitation is the conversion of the hydroxyl group into a more reactive leaving group. The formation of a trifluoromethanesulfonate (B1224126) (triflate) ester is a particularly effective method, as the triflate anion is an excellent leaving group, often exhibiting reactivity comparable to or greater than that of iodide in palladium-catalyzed cross-coupling reactions. This activation enables a host of subsequent regioselective functionalization reactions.

The conversion of the hydroxyl group of a chloronaphthyridinol to a triflate is typically achieved by reaction with a triflating agent in the presence of a non-nucleophilic base. Common reagents for this transformation include trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh). thermofisher.comchemicalbook.com The choice of reagent and conditions can be tailored to the specific substrate and desired outcome.

A plausible synthetic route for the triflation of this compound to yield 5-Chloro-1,7-naphthyridin-8-yl trifluoromethanesulfonate would involve treatment with a suitable triflating agent and a base such as pyridine or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). This transformation is critical as it sets the stage for introducing a wide variety of substituents at the C-8 position through well-established cross-coupling methodologies.

A precedent for this type of transformation on a similar scaffold is found in the synthesis of 6-chloro-1,7-naphthyridin-4-yl trifluoromethanesulfonate. google.com In this case, the corresponding 6-chloro-1,7-naphthyridin-4-ol (B1396746) was treated with N-phenylbis(trifluoromethanesulfonimide) and diisopropylethylamine in dichloromethane to afford the desired triflate. google.com This example underscores the feasibility of regioselectively activating a hydroxyl group on a chloronaphthyridine ring system, paving the way for further synthetic diversification.

The resulting aryl triflates are versatile intermediates for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. unistra.fracs.orgorganic-chemistry.orgorganic-chemistry.org These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds at the position of the triflate group, providing a powerful tool for the synthesis of a diverse library of substituted naphthyridine derivatives.

The following table summarizes representative conditions for the triflation of related heterocyclic precursors, providing a basis for the development of a specific protocol for this compound.

| Starting Material | Triflating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 6-chloro-1,7-naphthyridin-4-ol | N-phenylbis(trifluoromethanesulfonimide) | Diisopropylethylamine | Dichloromethane | 6-chloro-1,7-naphthyridin-4-yl trifluoromethanesulfonate | google.com |

| Phenols (general) | Trifluoromethanesulfonic anhydride | Pyridine | Dichloromethane | Aryl trifluoromethanesulfonates | rsc.org |

| Ketones (to enol triflates) | N-phenylbis(trifluoromethanesulfonimide) | - | - | Enol triflates | chemicalbook.com |

| 2-Aminopyridine | Trifluoromethanesulfonic anhydride | Pyridine | Dichloromethane | N-(2-Pyridyl)triflimide | cymitquimica.com |

The regioselective nature of this derivatization is a key advantage. By converting the hydroxyl group at a specific position into a triflate, subsequent functionalization can be directed with high precision, avoiding unwanted side reactions at other positions on the naphthyridine core. This control is essential for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

Biological Activities and Pharmacological Mechanisms of Naphthyridine Derivatives

Diverse Spectrum of Pharmacological Effects

Naphthyridine derivatives are recognized for their diverse pharmacological effects, which stem from their ability to interact with various biological targets. innovareacademics.inresearchgate.net The core structure serves as a versatile template for the synthesis of novel therapeutic agents. innovareacademics.in

The anti-infective properties of naphthyridine derivatives are well-documented, with research highlighting their efficacy against a range of pathogens.

The antibacterial potential of the naphthyridine scaffold was first realized with the discovery of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative introduced for treating urinary tract infections caused by Gram-negative bacteria. mdpi.com This compound functions by selectively inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. mdpi.com The development of fluoroquinolones, which are structurally related to naphthyridines, further underscored the antibacterial importance of this chemical class. innovareacademics.in

Derivatives of 1,8-naphthyridine have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain tricyclic fluoroquinolones containing a 1,8-naphthyridine core exhibited broad-spectrum antibacterial activity comparable to ciprofloxacin. innovareacademics.in The introduction of a chlorine atom, such as in 2-chloro-1,8-naphthyridine (B101967) derivatives, has been noted. For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) demonstrated high activity against Streptococcus pyogenes and moderate activity against Escherichia coli. mdpi.com While direct antibacterial data for 5-Chloro-1,7-naphthyridin-8-ol is not extensively documented in the provided results, the known activity of related chloro-substituted naphthyridines suggests potential in this area. Some 1,8-naphthyridine derivatives have been found to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, indicating a synergistic effect. nih.gov

| Compound/Derivative Class | Target Bacteria | Activity/Finding |

| Nalidixic acid | Gram-negative bacteria | Inhibits DNA gyrase, used for urinary tract infections. mdpi.com |

| Tricyclic fluoroquinolones (1,8-naphthyridine core) | Gram-positive and Gram-negative bacteria | Similar antibacterial activity to ciprofloxacin. innovareacademics.in |

| 2-Chloro-1,8-naphthyridine-3-carbaldyhyde | S. pyogenes, E. coli | High activity against S. pyogenes, moderate against E. coli. mdpi.com |

| 5-(2-chloro-1,8-naphthyridine-3-yl)-4H-1,2,4-triazole-3-thiol | S. epidermidis, S. aureus | Good antibacterial activity. innovareacademics.in |

Naphthyridine derivatives have also been explored for their antifungal capabilities. Studies have shown that certain derivatives exhibit activity against various fungal strains. mdpi.com For example, a series of pyrazolo[3,4-b] nih.govyeastgenome.orgnaphthyridin-5-amines were synthesized and tested against Candida albicans and Cryptococcus neoformans. mdpi.com Compounds with a 4-p-tolyl substituent on the naphthyridine skeleton were found to be the most active, particularly against C. albicans. mdpi.com

Additionally, derivatives of 3-(2-methyl-1,8-naphthyridin-3-yl) ureas have been identified as potential antifungal agents active against Alternaria alternata. mdpi.com The presence of chloro substituents in some N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives led to the highest activity against A. niger and C. albicans when compared to penicillin or griseofulvin. mdpi.com

| Compound/Derivative Class | Fungal Strain(s) | Activity/Finding |

| Pyrazolo[3,4-b] nih.govyeastgenome.orgnaphthyridin-5-amines | Candida albicans, Cryptococcus neoformans | Showed varying degrees of antifungal activity. mdpi.com |

| 3-(2-methyl-1,8-naphthyridin-3-yl) ureas | Alternaria alternata | Identified as potential antifungal agents. mdpi.com |

| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives (with chloro substituent) | A. niger, C. albicans | Displayed the highest activity in the series. mdpi.com |

The antiviral potential of naphthyridine derivatives has been investigated, with some compounds showing activity against specific viruses. For instance, a series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) analogues demonstrated potent activity against human cytomegalovirus (HCMV). nih.gov These compounds were also found to be active against other herpesviruses, such as herpes simplex virus (HSV). nih.govgoogle.com The mechanism of action for these compounds appears to be novel, as they remained effective against HCMV strains resistant to other antiviral drugs like ganciclovir (B1264) and foscarnet. nih.gov

Furthermore, certain 1,8-naphthyridine-3-carboxamide derivatives have shown antiviral activity against HIV-1 integrase in the nanomolar range. innovareacademics.in Specifically, N-(2,4-difluorophenyl)-1-hydroxyl substituted 1,8-naphthyridine-3-carboxamide and its 1,4-dihydroxyl substituted counterpart were noted for their potency. innovareacademics.in The hydrobromide salt of 2H- semanticscholar.orgNaphthyridin-1-one has been noted for its potential antiviral properties, though further research is needed to understand its mechanisms. lookchem.com

| Compound/Derivative Class | Virus | Activity/Finding |

| 1,6-Naphthyridine analogues | Human cytomegalovirus (HCMV), Herpes simplex virus (HSV) | Potent antiviral activity, effective against resistant HCMV strains. nih.gov |

| N-(2,4-difluorophenyl)-1-hydroxyl substituted 1,8-naphthyridine-3-carboxamide | HIV-1 | Antiviral activity in the nanomolar range against HIV-1 integrase. innovareacademics.in |

| 2H- semanticscholar.orgNaphthyridin-1-one hydrobromide | Not specified | Noted for potential antiviral applications. lookchem.com |

The quinoline (B57606) ring system, a close structural relative of naphthyridine, is the basis for several well-known antimalarial drugs, including chloroquine (B1663885) and primaquine. researchgate.net This has prompted research into naphthyridine derivatives as potential antimalarial agents. researchgate.net The 1,5-naphthyridine (B1222797) scaffold has been a focus of such research, with some derivatives showing efficacy. acs.org

One study identified phenylbenzo[f]1,7-naphthyridin-5-one as a component in a plant extract fraction with very active antimalarial properties against Plasmodium falciparum, having an IC50 value of 0.39 μg/mL. researchgate.net Additionally, pyronaridine, a benzonaphthyridine derivative, has been used as an antimalarial drug and has shown high potency against P. falciparum, including chloroquine-resistant strains. nih.gov The mechanism of action for some of these compounds involves the inhibition of hemozoin formation. acs.org

| Compound/Derivative Class | Organism | Activity/Finding |

| Phenylbenzo[f]1,7-naphthyridin-5-one | Plasmodium falciparum | Component of a highly active antimalarial fraction (IC50 = 0.39 μg/mL). researchgate.net |

| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium falciparum | Dual inhibitors of phosphatidylinositol-4-kinase and hemozoin formation. acs.org |

| Pyronaridine | Plasmodium falciparum | Potent activity against chloroquine-resistant strains. nih.gov |

Naphthyridine derivatives have emerged as a promising class of compounds in the search for new anti-cancer agents. tandfonline.com Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and the induction of apoptosis.

Research has shown that certain 1,7-naphthyridinone derivatives can inhibit the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values in the low micromolar range. The proposed mechanism for these derivatives involves the inhibition of the WNT signaling pathway. In another study, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives demonstrated potent cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. tandfonline.com For example, one such derivative had an IC50 of 0.41 μM on MIAPaCa cancer cells. tandfonline.com

Furthermore, some pyrazolo[3,4-g] nih.govyeastgenome.orgnaphthyridine-5-amines have shown significant antitumor activity against a panel of 60 human tumor cell lines, with GI50 values ranging from 0.62 to 2.18 μM. mdpi.com The potential for antineoplastic activity has also been noted for 2H- semanticscholar.orgNaphthyridin-1-one hydrobromide. lookchem.com

| Compound/Derivative Class | Cell Line(s) | Activity/Finding (IC50/GI50) |

| 1,7-Naphthyridinone derivatives | SW480, HCT116 | IC50 values from 1.09 to 3.18 µM. |

| Halogen substituted 1,8-naphthyridine-3-carboxamide derivative (compound 47) | MIAPaCa, K-562 | IC50 of 0.41 μM (MIAPaCa) and 0.77 μM (K-562). tandfonline.com |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative (compound 29) | PA-1, SW620 | IC50 of 0.41 μM (PA-1) and 1.4 μM (SW620). tandfonline.com |

| Pyrazolo[3,4-g] nih.govyeastgenome.orgnaphthyridin-5-amines (compounds 3a and 3e) | 60 human tumor cell lines | GI50 values from 0.62 to 2.18 μM. mdpi.com |

Antiviral Applications

Neurological and Central Nervous System Modulations

Derivatives of the naphthyridine core have shown potential in modulating neurological and central nervous system (CNS) pathways, exhibiting a range of activities from anticonvulsant to anti-neurodegenerative effects.

While specific studies on the anticonvulsant properties of this compound are not extensively documented in publicly available research, the broader class of naphthyridine derivatives has been investigated for its potential in controlling seizures. Research has shown that certain 1,8-naphthyridine derivatives possess anticonvulsant activity. researchgate.netmdpi.com For instance, studies on new 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines, synthesized from 1-amino-3-chloro-2,7-naphthyridines, have demonstrated notable anticonvulsant effects in animal models. researchgate.net Some of these compounds displayed high anticonvulsant activity, particularly in tests involving pentylenetetrazole-induced convulsions, even surpassing the efficacy of the established antiepileptic drug ethosuximide. researchgate.net The general pharmacological profile of benzodiazepines, a well-known class of anticonvulsant drugs, includes anxiolytic, sedative, hypnotic, skeletal muscle relaxant, amnesic, and anticonvulsant effects. researchgate.net

The potential of naphthyridine derivatives in the management of neurodegenerative diseases like Alzheimer's and mood disorders such as depression is an active area of research. researchgate.netmdpi.com A number of 1,8-naphthyridine derivatives have been explored for their anti-Alzheimer's and antidepressant activities. researchgate.netmdpi.com

For Alzheimer's disease, a key target is the inhibition of cholinesterases (AChE and BChE). Naphthyridine derivatives have shown promise as inhibitors of these enzymes. The inhibition of phosphodiesterase 5 (PDE5) is another therapeutic strategy, and novel 1,2,3,4-tetrahydrobenzo[b] semanticscholar.orgnaphthyridine analogues have been identified as potent PDE5 inhibitors with potential for Alzheimer's treatment. researchgate.net One of the most potent compounds in a reported series was 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] semanticscholar.orgnaphthyridine-8-carbonitrile, highlighting the potential role of chloro-substitution in activity. researchgate.net

In the context of depression, molecular docking studies have suggested that certain 1,8-naphthyridine derivatives could act as potential preclinical drug candidates for inhibiting the human serotonin (B10506) transporter (hSERT), a key target for many antidepressant medications.

Anticonvulsant Activity

Anti-inflammatory and Immunomodulatory Responses

Naphthyridine derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities. researchgate.nettandfonline.com Compounds derived from 1,7-naphthyridin-8(7H)-one have shown the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. For example, in a rat model of colitis, a naphthyridine derivative significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).

Furthermore, certain 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory effects. innovareacademics.in Specifically, a derivative with a 7-chloro-6-fluoro substitution showed effective anti-inflammatory activity in a dendritic cell model. semanticscholar.org The anti-inflammatory properties of some of these compounds are linked to the downregulation of proinflammatory cytokines. tandfonline.com Some carboxamide derivatives of 1,7-naphthyridine (B1217170) have also been noted for their anti-inflammatory activity. A patent has also described 1,7-naphthyridine derivatives as having anti-inflammatory effects. researchgate.net

The immunomodulatory potential of these compounds is highlighted by their ability to modulate immune responses. For instance, some quinoline derivatives, which are structurally related to naphthyridines, have been studied for the treatment of autoimmune disorders like multiple sclerosis by suppressing proinflammatory cytokines such as IFN-γ and TNF-α while up-regulating anti-inflammatory cytokines like IL-10. nih.gov

Cardiovascular and Analgesic Activities

The pharmacological effects of naphthyridine derivatives extend to the cardiovascular system and pain management. researchgate.net A patent for 1,7-naphthyridine derivatives has claimed their utility for heart diseases and hypertension, indicating potential cardiotonic and diuretic effects. researchgate.net

In terms of analgesic properties, several studies have highlighted the potential of this class of compounds. researchgate.net A patent for 1,7-naphthyridine derivatives mentioned their potential analgesic effects for conditions like lumbago and toothache. researchgate.net Additionally, research on N-substituted 5-amino- researchgate.netmdpi.comtriazolo[4,3-a] naphthyridine-6-carboxamides has identified potent analgesic activities. researchgate.net

Other Reported Biological Activities (e.g., Antioxidant, Gastric Anti-secretory)

Naphthyridine derivatives have been reported to possess a variety of other biological activities, including antioxidant and gastric anti-secretory effects.

Antioxidant Activity: Research indicates that certain derivatives of 1,7-naphthyridin-8(7H)-one have antioxidant capabilities, which are important for counteracting oxidative stress-related diseases. This is a common property among many heterocyclic compounds, which can scavenge free radicals. nih.gov

Gastric Anti-secretory Activity: The potential for gastric anti-secretory effects has been noted for the broader class of 1,8-naphthyridine derivatives. researchgate.netmdpi.com For instance, certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been shown to possess efficient gastric anti-secretory properties. innovareacademics.in A specific imidazo[1,2-h] researchgate.netnaphthyridin-8-ol derivative, soraprazan, was developed for the treatment of gastro-esophageal reflux disease and acts as a potent and reversible inhibitor of the H+,K+-ATPase (proton pump). researchgate.net

Molecular Targets and Underlying Mechanisms of Action

The diverse biological activities of naphthyridine derivatives stem from their interactions with various molecular targets. The planar structure and presence of nitrogen atoms allow these compounds to bind to enzymes and receptors, thereby modulating biological pathways.

The mechanism of action for the anti-inflammatory effects of some derivatives involves the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-1β. For their potential anti-Alzheimer's effects, the inhibition of cholinesterases (AChE and BChE) and phosphodiesterase 5 (PDE5) are key mechanisms. researchgate.net In the context of antidepressant activity, the inhibition of the human serotonin transporter (hSERT) has been proposed.

For their antimicrobial properties, some naphthyridine derivatives may act by interfering with DNA replication. Molecular docking studies have also been employed to understand the binding modes of these compounds. For example, a 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)benzenesulfonamide derivative was identified as a potential inhibitor of the NorA efflux pump in bacteria.

The structure-activity relationship (SAR) studies of these compounds are crucial for optimizing their therapeutic potential. For instance, the introduction of a chloro group at the 5-position of a quinoline-8-ol scaffold, a related structure, was found to confer moderate activity against Gram-negative bacteria. mdpi.comsemanticscholar.org In another study, the presence of an amino group at the C3 position of an 8-chloro-1,7-naphthyridine (B76041) was shown to enhance binding to kinases.

Enzyme Inhibition

Naphthyridine derivatives have been extensively studied as inhibitors of several key enzyme families, playing crucial roles in bacterial replication, cancer progression, inflammatory processes, and neurodegenerative diseases.

Bacterial DNA Gyrase and Topoisomerase Inhibition

A cornerstone of the antibacterial activity of many naphthyridine derivatives lies in their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antimicrobial agents. Current time information in Bangalore, IN.dntb.gov.ua

The prototypical 1,8-naphthyridine, nalidixic acid , was the first of its class to be used clinically. mdpi.com It functions by selectively inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. Current time information in Bangalore, IN.mdpi.com This mechanism is shared by numerous other 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which form the basic structure for several commercially available antibacterial drugs. Current time information in Bangalore, IN.mdpi.com Fluoroquinolones, a major class of antibiotics, were developed from this naphthyridine core. dntb.gov.ua

Derivatives such as enoxacin (B1671340) and trovafloxacin also exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV. Current time information in Bangalore, IN. Enoxacin, a 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, blocks bacterial DNA replication by binding to DNA gyrase. Current time information in Bangalore, IN. Trovafloxacin, a more complex derivative, is an inhibitor of both topoisomerase IV and DNA synthesis. Current time information in Bangalore, IN. Similarly, gemifloxacin (B1671427) and zabofloxacin act by inhibiting DNA replication through their interaction with DNA gyrase and topoisomerase IV. Current time information in Bangalore, IN.

Research has shown that specific structural modifications can enhance this inhibitory activity. For instance, the introduction of a bromine atom at the C-6 position of certain 7-methyl-1,8-naphthyridinone derivatives was found to enhance antibacterial activity, with some compounds showing potent DNA gyrase inhibition with IC₅₀ values in the low microgram per milliliter range. Current time information in Bangalore, IN.

Table 1: Inhibition of Bacterial Topoisomerases by Naphthyridine Derivatives

| Compound Name | Target Enzyme(s) | Mechanism of Action |

|---|---|---|

| Nalidixic acid | DNA gyrase (subunit A) | Reversible blockade of DNA replication. Current time information in Bangalore, IN.mdpi.com |

| Enoxacin | DNA gyrase | Blocks bacterial DNA replication. Current time information in Bangalore, IN. |

| Trovafloxacin | Topoisomerase IV, DNA synthesis | Inhibition of DNA synthesis. Current time information in Bangalore, IN. |

| Gemifloxacin | DNA gyrase, Topoisomerase IV | Inhibition of DNA replication. Current time information in Bangalore, IN. |

| Zabofloxacin | DNA gyrase, Topoisomerase IV | Inhibition of DNA replication. Current time information in Bangalore, IN. |

| Voreloxin | Topoisomerase II | Intercalates with DNA and inhibits the enzyme. ekb.eg |

Kinase Inhibition (e.g., MET Kinase, VEGFR-2)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Naphthyridine derivatives have emerged as potent inhibitors of several kinases, including MET (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2), both of which are key drivers of tumor growth, angiogenesis, and metastasis. researchgate.net

Derivatives of 1,6-naphthyridine and 2,7-naphthyridine (B1199556) have shown significant inhibitory activity against these kinases. For example, pyridine (B92270) derivatives bearing a 1,6-naphthyridine scaffold have been reported as dual inhibitors of MET and VEGFR-2, with IC₅₀ values in the nanomolar range. researchgate.net One optimized compound from this series demonstrated an IC₅₀ of 9.8 nM for MET and 8.8 nM for VEGFR-2. researchgate.net

Similarly, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as new lead structures for c-Kit and VEGFR-2 kinase inhibitors. google.com Specific compounds in this series exhibited potent VEGFR-2 inhibition with IC₅₀ values as low as 31.7 nM. google.com The inhibition of these kinases by naphthyridine derivatives often involves binding to the ATP-binding pocket of the enzyme, thereby preventing phosphorylation and downstream signaling. researchgate.net

Table 2: Kinase Inhibition by Naphthyridine Derivatives

| Compound Scaffold | Target Kinase(s) | Reported IC₅₀ Values |

|---|---|---|

| Pyridine-bearing 1,6-naphthyridine | MET, VEGFR-2 | MET: 9.8 nM, VEGFR-2: 8.8 nM researchgate.net |

| 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | c-Kit, VEGFR-2 | VEGFR-2: 31.7 nM - 56.5 nM google.com |

| Current time information in Bangalore, IN.dntb.gov.uaresearchgate.nettriazolo[4,3-a]pyrazine derivatives | c-Met, VEGFR-2 | c-Met: 26.00 nM, VEGFR-2: 2.6 µM biosynth.com |

Phosphodiesterase Inhibition (e.g., PDE10A, PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. bldpharm.com Inhibitors of specific PDE isozymes have therapeutic potential in a range of disorders, including neurological and inflammatory conditions. Naphthyridine derivatives have been identified as potent inhibitors of several PDE families, notably PDE10A and PDE4.

PDE10A is highly expressed in the brain, and its inhibition is being explored as a novel therapeutic approach for schizophrenia and other neuropsychiatric disorders. researchgate.net A series of 4-hydroxy-1,6-naphthyridine-3-carbonitrile (B11916845) derivatives were synthesized and identified as potent PDE10A inhibitors. researchgate.netgoogle.com

PDE4 inhibitors have demonstrated anti-inflammatory and bronchodilatory effects, making them attractive for the treatment of obstructive airway diseases. mdpi.com Certain naphthyridine derivatives have been developed as PDE4 inhibitors, showing potential for treating conditions like pulmonary hypertension. mdpi.com

Table 3: Phosphodiesterase Inhibition by Naphthyridine Derivatives

| Compound Scaffold | Target PDE | Therapeutic Indication |

|---|---|---|

| 4-hydroxy-1,6-naphthyridine-3-carbonitrile | PDE10A | Schizophrenia, Neurological disorders researchgate.netgoogle.com |

| Naphthyridine derivatives | PDE4 | Obstructive or inflammatory airway diseases, Pulmonary hypertension mdpi.com |

BACE Inhibition

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy for this neurodegenerative disorder.

The development of naphthyridine derivatives as BACE1 inhibitors has been an active area of research. Patent literature reveals the preparation of naphthyridine derivatives specifically designed as BACE1 inhibitors. dntb.gov.ua Furthermore, a series of 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitors have been developed, with lead optimization leading to compounds that demonstrated robust and sustained reduction of central Aβ levels in preclinical models. These findings underscore the potential of the naphthyridine scaffold in the design of new treatments for Alzheimer's disease.

Receptor Modulation and Agonism/Antagonism

In addition to enzyme inhibition, naphthyridine derivatives can modulate the activity of G-protein coupled receptors (GPCRs), which are crucial for signal transduction across cell membranes.

Adenosine (B11128) Receptor (A2A type) Interactions

The adenosine A2A receptor is a GPCR that is highly expressed in the brain, particularly in regions associated with motor function. It has emerged as a significant non-dopaminergic target for the treatment of Parkinson's disease. ekb.eg Antagonists of the A2A receptor can help to alleviate motor deficits.

Several series of 1,8-naphthyridine derivatives have been synthesized and evaluated for their affinity and selectivity for the adenosine A2A receptor. ekb.eg Structure-activity relationship (SAR) studies have shown that modifications at the 3rd position of the 1,8-naphthyridine nucleus, such as the incorporation of secondary amines, can enhance binding efficiency and potency towards the A2A receptor. ekb.eg Many of these newly synthesized compounds were found to lack affinity for the A1 adenosine receptor, while demonstrating interesting affinity and selectivity for the A2A subtype, positioning them as promising candidates for development as A2A receptor antagonists.

Table 4: Interaction of Naphthyridine Derivatives with Adenosine A2A Receptor

| Compound Scaffold | Interaction Type | Therapeutic Target |

|---|---|---|

| 1,8-Naphthyridin-4-one derivatives | A2A Receptor Antagonist | Parkinson's Disease ekb.eg |

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one | A2A Receptor Antagonist (Predicted) | Parkinson's Disease ekb.eg |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide | A2A Receptor Antagonist (Predicted) | Parkinson's Disease ekb.eg |

Serotonin (5-HT4) Receptor Modulation

Naphthyridine derivatives have been identified as potent modulators of the serotonin 5-HT4 receptor, a target of significant interest for its role in cognitive processes and gastrointestinal function. researchgate.nettandfonline.comtandfonline.com The 5-HT4 receptor is implicated in modulating the release of various neurotransmitters, and its ligands are considered potential treatments for cognitive deficits associated with conditions like Alzheimer's disease. tandfonline.comtandfonline.com Research has led to the development of selective 5-HT4 receptor antagonists based on scaffolds such as benzo[h] nih.govmdpi.comnaphthyridine and azepino[3,2-c]quinoline. researchgate.nettandfonline.comresearchgate.net For instance, a series of benzo[h] nih.govmdpi.comnaphthyridine derivatives demonstrated high affinity for the 5-HT4 receptor, with some compounds exhibiting nanomolar affinities (K_i < 10 nM). researchgate.net The development of these compounds often involves a pharmacophore-based approach, comparing structural similarities with other known serotonergic ligands to optimize activity and selectivity. researchgate.nettandfonline.com

Cannabinoid (CB2) Receptor Agonism

A significant area of research has focused on naphthyridine derivatives as selective agonists for the Cannabinoid CB2 receptor. nih.govnih.gov The CB2 receptor is primarily expressed in immune cells, making it an attractive target for treating inflammatory and neurodegenerative disorders without the psychoactive side effects associated with CB1 receptor activation. plos.org Numerous studies have described 1,8-naphthyridine derivatives with high binding affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.govplos.orgacs.org

For example, derivatives of 1,8-naphthyridin-4(1H)-on-3-carboxamide have been synthesized and shown to act as CB1 and CB2 receptor agonists. acs.org One such compound, featuring p-fluorobenzyl and carboxycycloheptylamide substituents, displayed a high CB2 affinity with a K_i value of 1.0 nM. acs.org In some series, replacing the naphthyridine core with a quinoline system led to a general increase in CB2 affinity. acs.org The immunomodulatory effects of these CB2 agonists have been demonstrated in lymphocytes from multiple sclerosis patients, where they blocked cell proliferation and down-regulated the production of pro-inflammatory factors like TNF-α. plos.org

| Compound Scaffold | Specific Derivative Example | CB2 Affinity (K_i) | Selectivity (CB1/CB2) | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridin-4(1H)-on-3-carboxamide | Compound 10 | 1.0 nM | >1000 | acs.org |

| Quinolin-4(1H)-on-3-carboxamide | Compound 40 | 3.3 nM | >303 | acs.org |

| 1,8-Naphthyridine | Compound 2 | High Affinity & Selectivity | Not specified | nih.gov |

Alpha-Adrenoreceptor Antagonism

Naphthyridine derivatives have also been developed as antagonists of alpha-adrenoceptors, particularly the α2 subtype. innovareacademics.innih.gov These receptors are involved in regulating neurotransmitter release and are targets for antihypertensive and antidepressant medications. innovareacademics.in A potent and highly selective α2-adrenoceptor antagonist, (8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino[2,1-g] nih.govmdpi.comnaphthyridine, was developed and evaluated for its receptor affinity. nih.govacs.org This compound demonstrated high affinity for α2-adrenoceptors by displacing [3H]yohimbine from rat cerebral cortical membranes. nih.gov Structure-activity relationship studies revealed that the stereochemistry of the tetracyclic system was crucial for high affinity, and modifications such as opening the B ring or changing the sulfonamide nitrogen position led to a dramatic decrease in activity. nih.gov Other research on 3-substituted tetrahydro- nih.govacs.orgnaphthyridines found that electron-donating groups at the 3-position enhanced antagonist potency at αvβ3 integrin receptors. nih.gov

Interactions with Nucleic Acids and Cellular Membranes

The planar aromatic structure of the naphthyridine scaffold facilitates its interaction with nucleic acids, a mechanism central to the antimicrobial and anticancer activities of many derivatives. nih.govekb.eg Studies have shown that naphthyridine derivatives can bind to DNA, often through groove binding or intercalation. nih.govekb.egoup.com For example, 2-acetylamino-7-methyl-1,8-naphthyridine was found to bind strongly in the minor groove of DNA at an abasic site opposite a guanine (B1146940) base, an interaction driven by enthalpy (ΔH° of −12.5 kcal/mol). oup.com This binding can stabilize the DNA duplex, as evidenced by an increase in its melting temperature (T_m). oup.com

Certain derivatives are designed as fluorescent probes that "turn on" upon binding to DNA or RNA, allowing for the imaging of nucleic acids within cells, including in mitochondria. rsc.org Beyond simple binding, some naphthyridines can induce programmed cell death (apoptosis) by causing DNA condensation and damaging cellular membranes. mdpi.com This was observed in Naegleria fowleri amoebae, where a naphthyridine derivative also disrupted the mitochondrial membrane potential and reduced ATP levels. mdpi.com Computational studies have also predicted good membrane permeability for certain amino-1,8-naphthyridine derivatives, a key attribute for biological activity. tandfonline.com

Inhibition of Microbial Resistance Mechanisms (e.g., Efflux Pumps)

A critical challenge in treating infectious diseases is microbial resistance, often mediated by efflux pumps that expel antibiotics from the bacterial cell. mdpi.comeurekaselect.com Naphthyridine derivatives have emerged as potent inhibitors of these pumps, restoring the efficacy of conventional antibiotics. mdpi.comnih.gov The structural similarity of some naphthyridines to quinolone antibiotics is thought to contribute to this activity. mdpi.com

Derivatives of 1,8-naphthyridine have been reported to inhibit several efflux pumps in multidrug-resistant bacteria. mdpi.comnih.gov Studies show they can inhibit the NorA and MepA pumps in Staphylococcus aureus, which are responsible for effluxing fluoroquinolones. mdpi.com Furthermore, 1,8-naphthyridine sulfonamides have demonstrated inhibitory action against the Tet(K) and MsrA efflux pumps in S. aureus and the QacC efflux pump. nih.govnih.gov This inhibition leads to a synergistic effect, reducing the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin (B1679917) and ofloxacin (B1677185) when used in combination with the naphthyridine derivative. mdpi.com

| Naphthyridine Derivative Class | Target Efflux Pump | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine derivatives | NorA, MepA | S. aureus, E. coli | Modulation of fluoroquinolone activity | mdpi.com |

| 1,8-Naphthyridine sulfonamides | Tet(K), MsrA | S. aureus | Synergistic effects with antibiotics | nih.gov |

| 1,8-Naphthyridine sulfonamides | QacC | S. aureus | Reduction of ethidium (B1194527) bromide MIC | nih.gov |

Biological Impact of Halogen Substitutions in Naphthyridine Scaffolds

The introduction of halogen atoms into the naphthyridine scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogenation can influence lipophilicity, membrane permeability, metabolic stability, and binding interactions with target proteins. vulcanchem.com

Influence of Chlorine Atoms on Biochemical Potency and Ligand Efficiency (e.g., at C-5 of 1,7-Naphthyridine)

The substitution of a chlorine atom at specific positions on the naphthyridine ring can significantly enhance biochemical potency and ligand efficiency. The electron-withdrawing nature and steric bulk of chlorine can lead to more favorable interactions within a target's binding site and improve pharmacokinetic properties.

Research has shown that chloro-substituted naphthyridines often exhibit superior biological activity. For example, a study on thiazolyl-naphthyridine derivatives found that compounds containing a chloro substituent displayed the highest antibacterial and antifungal activity. nih.gov Specifically focusing on the 1,7-naphthyridine core, a chlorine atom at the C-2 position of 1,7-naphthyridin-8(7H)-one was found to increase lipophilicity, which can enhance membrane permeability. vulcanchem.com This chloro substitution is also thought to facilitate π-stacking interactions with aromatic residues in enzyme active sites. vulcanchem.com

While direct studies on this compound are limited, extensive research on closely related isomers provides strong evidence for the positive impact of a C-5 chloro group. A series of 1,8-naphthyridine sulfonamides designed as efflux pump inhibitors all featured a N-(5-chloro-1,8-naphthyridin-2-yl) core structure, highlighting the importance of this specific substitution pattern for activity. nih.gov In another study, the introduction of a chloro group to a 2-amino-1,8-naphthyridine scaffold was found to enhance both the strength and selectivity of its binding to a target cytosine base in DNA. mdpi.com The related 5-chloro-quinoline-8-ol scaffold has also been noted for its activity against Gram-negative bacteria, prompting the synthesis of an entire series of derivatives based on this chloro-substituted core. mdpi.com These findings collectively suggest that a chlorine atom at the C-5 position of a naphthyridine ring, including the 1,7-naphthyridine isomer, is a key determinant of enhanced biological potency and ligand efficiency.

| Compound | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| 4-methyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Efflux Pump Inhibition (Tet(K), MsrA) | The 5-chloro substitution is a common feature in this active series. | nih.gov |

| Chloro-substituted 2-amino-5,7-dimethyl-1,8-naphthyridine (ClNaph) | DNA Binding | Chloro group enhanced binding affinity and selectivity for target cytosine. | mdpi.com |

| 2-Chloro-1,7-naphthyridin-8(7H)-one | Antimicrobial | Chlorine increases lipophilicity and potential for π-stacking. | vulcanchem.com |

| 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol | Antibacterial | The 5-chloro-quinoline-8-ol scaffold shows activity against G- bacteria. | mdpi.com |

Structure Activity Relationship Sar and Ligand Design for Naphthyridine Based Compounds

Identification of Key Pharmacophores and Activity Determinants

The 1,7-naphthyridine (B1217170) scaffold itself is a key pharmacophore, a molecular framework that is essential for biological activity. Its two fused pyridine (B92270) rings provide a rigid structure with specific electronic properties and hydrogen bonding capabilities that are crucial for interacting with biological targets such as kinases. For instance, the nitrogen atom at position 7 of the 1,7-naphthyridine ring can act as a hydrogen bond acceptor, a key interaction observed in the binding of inhibitors to the hinge region of kinases like PIP4K2A. acs.org

Key determinants of activity often include:

The Naphthyridine Core: The arrangement of the nitrogen atoms within the bicyclic system is critical. Different isomers, such as 1,5-, 1,6-, and 1,8-naphthyridines, exhibit distinct biological profiles. mdpi.com

Hydrogen Bonding Moieties: The presence of groups capable of forming hydrogen bonds, such as the N-oxide oxygen in 1,7-naphthyridine 1-oxides, has been shown to be essential for activity and selectivity against enzymes like p38α MAP kinase. nih.gov

Aromatic and Hydrophobic Features: The planar aromatic surface of the naphthyridine ring facilitates π-π stacking interactions with aromatic residues in the binding sites of target proteins.

Systematic Analysis of Positional and Substituent Effects on Biological Potency and Selectivity

The biological activity and selectivity of naphthyridine-based compounds can be finely tuned by introducing various substituents at different positions on the core structure.

Role of Substituents on Nitrogen Atoms of the Naphthyridine Core

Substitution on the nitrogen atoms of the naphthyridine ring system can significantly impact the compound's properties. For example, in the context of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, the presence of a small alkyl group, such as an ethyl group, at the N-1 position is crucial for its antibacterial activity. mdpi.comresearchgate.net The introduction of larger or different types of substituents can modulate the compound's pharmacokinetic profile and target engagement.

Impact of Substituents at Specific Carbon Positions (e.g., C-1, C-3, C-5, C-7, C-8)

The position of substituents on the carbon atoms of the naphthyridine ring plays a pivotal role in determining the compound's biological efficacy.

C-5 Position: The introduction of a chlorine atom at the C-5 position of a 1,7-naphthyridine core has been shown to significantly improve biochemical potency. acs.org This enhancement is likely due to the formation of a halogen bond with residues in the target's binding pocket. acs.org

C-7 Position: In the design of antibacterial agents based on the 1,8-naphthyridine scaffold, substitutions at the C-7 position with groups like piperazinyl or 3-aminopyrrolidinyl have demonstrated enhanced activity, particularly against Gram-negative bacteria. researchgate.net

C-3 Position: A carboxylic acid group at the C-3 position is a common feature in many quinolone and naphthyridine antibacterial agents, essential for their activity. mdpi.com Modifications at this position, such as converting the carboxylic acid to a carboxamide, can lead to a reduction in potency. acs.org

Contribution of Specific Functional Groups (e.g., Alkyl, Aryl, Halogen, Carboxylic Acid, Amide, Heterocycle)

The nature of the functional groups appended to the naphthyridine scaffold is a critical determinant of biological activity.

| Functional Group | Position | Effect on Activity | Example Compound Class | Reference |

| Halogen (e.g., Chloro, Fluoro) | C-5, C-6 | Enhances potency and can improve metabolic stability. | 1,7-Naphthyridine kinase inhibitors, 1,8-Naphthyridine antibacterials | acs.orgresearchgate.net |

| Carboxylic Acid | C-3 | Often essential for antibacterial activity by interacting with DNA gyrase. | Quinolone and Naphthyridine antibacterials | mdpi.com |

| Amide | C-3 | Can reduce potency compared to the corresponding carboxylic acid but may improve other properties. | 1,7-Naphthyridine kinase inhibitors | acs.org |

| Alkyl (e.g., Methyl, Ethyl) | N-1, C-7 | Small alkyl groups can be crucial for activity. | Nalidixic acid derivatives | mdpi.comresearchgate.net |

| Aryl (e.g., Phenyl) | C-4 | Can be modified to improve affinity and selectivity. | mGlu2 NAMs | thno.org |

| Heterocycle (e.g., Pyrrolidine) | C-7 | Can significantly enhance antibacterial potency. | Gemifloxacin (B1671427) | mdpi.com |

Strategies for Optimizing Druglikeness and Pharmacokinetic Profiles

Optimizing the druglikeness and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of naphthyridine-based compounds is crucial for their development as therapeutic agents. Key strategies include:

Lipophilicity Modulation: The lipophilicity of a compound, often measured as logP, is a critical parameter influencing its absorption and distribution. This can be fine-tuned by adding or removing lipophilic or hydrophilic functional groups. researchgate.net

Improving Solubility: Poor aqueous solubility can hinder oral absorption. Strategies to improve solubility include the introduction of polar functional groups or the use of formulation techniques. acs.org

Metabolic Stability: The metabolic stability of a compound can be enhanced by blocking sites of metabolism, for instance, by introducing fluorine atoms.

Adherence to "Rule of Five": Lipinski's "Rule of Five" provides a set of guidelines for predicting the oral bioavailability of a compound. These rules consider molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.netfrontiersin.org Computational tools are often used to predict these properties early in the drug discovery process. frontiersin.orgresearchgate.net

Analog Design and Lead Optimization Approaches

The process of analog design and lead optimization involves systematically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. Common approaches include:

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties but can lead to improved biological activity or reduced toxicity. For example, replacing a carboxylic acid with a tetrazole ring.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, it can be used to design analogs that fit optimally into the binding site and form favorable interactions. researchgate.net

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Parallel Synthesis: This technique allows for the rapid synthesis of a large number of analogs, enabling a more comprehensive exploration of the SAR. acs.org

Through these iterative cycles of design, synthesis, and testing, medicinal chemists can refine naphthyridine-based compounds to develop potent and selective drug candidates with favorable therapeutic profiles.

Advanced Research Methodologies and Characterization in Naphthyridine Studies

Computational Chemistry and Molecular Modeling for Mechanism Elucidation and Drug Design

In addition to experimental techniques, computational chemistry provides profound insights into the behavior of molecules like 5-Chloro-1,7-naphthyridin-8-ol at an atomic level. These in silico methods are essential for predicting molecular properties and interactions with biological targets, thereby rationalizing structure-activity relationships (SAR) and guiding the design of new therapeutic agents. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction.

For the naphthyridine class of compounds, molecular docking studies have been instrumental in identifying and optimizing inhibitors for various enzymes and receptors. nih.govmdpi.comrsc.org Although specific docking studies for this compound are not prominently published, the methodology would involve:

Obtaining a high-resolution 3D structure of the target protein, often from a repository like the Protein Data Bank.